molecular formula CH2O B032688 Dideuteriomethanone CAS No. 1664-98-8

Dideuteriomethanone

Cat. No. B032688
Key on ui cas rn: 1664-98-8
M. Wt: 32.038 g/mol
InChI Key: WSFSSNUMVMOOMR-DICFDUPASA-N
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Patent
US07745618B2

Procedure details

The reported methods for the synthesis of porphine over the past 70 years are summarized in Table 1. Fischer and Gleim obtained 17 mg of porphine by prolonged heating of 20 g of pyrrole-2-carboxaldehyde in formic acid.6 In the same era, Rothemund obtained porphine from pyrrole and formaldehyde, albeit in very low yield (0.02%).7 The yield was increased to 0.9% by slow addition of pyrrole and formaldehyde to propionic acid.8
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=O.[CH:8](O)=[O:9]>>[C:5]12[CH:6]=[C:2]3[N:1]=[C:5]([CH:4]=[CH:3]3)[CH:6]=[C:2]3[NH:1][C:5]([CH:4]=[CH:3]3)=[CH:6][C:2]3=[N:1][C:5]([CH:4]=[CH:3]3)=[CH:6][C:2]([NH:1]1)=[CH:3][CH:4]=2.[NH:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[CH2:8]=[O:9]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
N1C(=CC=C1)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C12=CC=C(N1)C=C1C=CC(=N1)C=C1C=CC(N1)=CC=1C=CC(N1)=C2
Name
Type
product
Smiles
N1C=CC=C1
Name
Type
product
Smiles
C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07745618B2

Procedure details

The reported methods for the synthesis of porphine over the past 70 years are summarized in Table 1. Fischer and Gleim obtained 17 mg of porphine by prolonged heating of 20 g of pyrrole-2-carboxaldehyde in formic acid.6 In the same era, Rothemund obtained porphine from pyrrole and formaldehyde, albeit in very low yield (0.02%).7 The yield was increased to 0.9% by slow addition of pyrrole and formaldehyde to propionic acid.8
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=O.[CH:8](O)=[O:9]>>[C:5]12[CH:6]=[C:2]3[N:1]=[C:5]([CH:4]=[CH:3]3)[CH:6]=[C:2]3[NH:1][C:5]([CH:4]=[CH:3]3)=[CH:6][C:2]3=[N:1][C:5]([CH:4]=[CH:3]3)=[CH:6][C:2]([NH:1]1)=[CH:3][CH:4]=2.[NH:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[CH2:8]=[O:9]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
N1C(=CC=C1)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C12=CC=C(N1)C=C1C=CC(=N1)C=C1C=CC(N1)=CC=1C=CC(N1)=C2
Name
Type
product
Smiles
N1C=CC=C1
Name
Type
product
Smiles
C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07745618B2

Procedure details

The reported methods for the synthesis of porphine over the past 70 years are summarized in Table 1. Fischer and Gleim obtained 17 mg of porphine by prolonged heating of 20 g of pyrrole-2-carboxaldehyde in formic acid.6 In the same era, Rothemund obtained porphine from pyrrole and formaldehyde, albeit in very low yield (0.02%).7 The yield was increased to 0.9% by slow addition of pyrrole and formaldehyde to propionic acid.8
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=O.[CH:8](O)=[O:9]>>[C:5]12[CH:6]=[C:2]3[N:1]=[C:5]([CH:4]=[CH:3]3)[CH:6]=[C:2]3[NH:1][C:5]([CH:4]=[CH:3]3)=[CH:6][C:2]3=[N:1][C:5]([CH:4]=[CH:3]3)=[CH:6][C:2]([NH:1]1)=[CH:3][CH:4]=2.[NH:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[CH2:8]=[O:9]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
N1C(=CC=C1)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C12=CC=C(N1)C=C1C=CC(=N1)C=C1C=CC(N1)=CC=1C=CC(N1)=C2
Name
Type
product
Smiles
N1C=CC=C1
Name
Type
product
Smiles
C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07745618B2

Procedure details

The reported methods for the synthesis of porphine over the past 70 years are summarized in Table 1. Fischer and Gleim obtained 17 mg of porphine by prolonged heating of 20 g of pyrrole-2-carboxaldehyde in formic acid.6 In the same era, Rothemund obtained porphine from pyrrole and formaldehyde, albeit in very low yield (0.02%).7 The yield was increased to 0.9% by slow addition of pyrrole and formaldehyde to propionic acid.8
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=O.[CH:8](O)=[O:9]>>[C:5]12[CH:6]=[C:2]3[N:1]=[C:5]([CH:4]=[CH:3]3)[CH:6]=[C:2]3[NH:1][C:5]([CH:4]=[CH:3]3)=[CH:6][C:2]3=[N:1][C:5]([CH:4]=[CH:3]3)=[CH:6][C:2]([NH:1]1)=[CH:3][CH:4]=2.[NH:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[CH2:8]=[O:9]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
N1C(=CC=C1)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C12=CC=C(N1)C=C1C=CC(=N1)C=C1C=CC(N1)=CC=1C=CC(N1)=C2
Name
Type
product
Smiles
N1C=CC=C1
Name
Type
product
Smiles
C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07745618B2

Procedure details

The reported methods for the synthesis of porphine over the past 70 years are summarized in Table 1. Fischer and Gleim obtained 17 mg of porphine by prolonged heating of 20 g of pyrrole-2-carboxaldehyde in formic acid.6 In the same era, Rothemund obtained porphine from pyrrole and formaldehyde, albeit in very low yield (0.02%).7 The yield was increased to 0.9% by slow addition of pyrrole and formaldehyde to propionic acid.8
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=O.[CH:8](O)=[O:9]>>[C:5]12[CH:6]=[C:2]3[N:1]=[C:5]([CH:4]=[CH:3]3)[CH:6]=[C:2]3[NH:1][C:5]([CH:4]=[CH:3]3)=[CH:6][C:2]3=[N:1][C:5]([CH:4]=[CH:3]3)=[CH:6][C:2]([NH:1]1)=[CH:3][CH:4]=2.[NH:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[CH2:8]=[O:9]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
N1C(=CC=C1)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C12=CC=C(N1)C=C1C=CC(=N1)C=C1C=CC(N1)=CC=1C=CC(N1)=C2
Name
Type
product
Smiles
N1C=CC=C1
Name
Type
product
Smiles
C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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